molecular formula C9H8O4 B7797282 2-(2-Methoxyphenyl)-2-oxoacetic acid CAS No. 26767-06-6

2-(2-Methoxyphenyl)-2-oxoacetic acid

Cat. No. B7797282
Key on ui cas rn: 26767-06-6
M. Wt: 180.16 g/mol
InChI Key: RGOJMRLSECAMJM-UHFFFAOYSA-N
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Patent
US05936097

Procedure details

A stream of ozone is sparged at -75° C. for 3 hours 30 minutes into a solution of 1 g (5.62 mmol) of 2-(2-methoxyphenyl)acrylic acid, obtained under the conditions described in Example 38, in dichloromethane. 1.66 cm3 (22.5 mmol) of dimethyl sulphide are added and stirring is continued, the temperature being allowed to rise to the region of 20° C. After concentrating the reaction mixture to dryness, 0.7 g (69%) of (2-methoxyphenyl)oxoacetic acid is obtained in the form of crystals, the characteristics of which are as follows: mass spectrum (E.I.) M/Z=180 (M+)
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[CH3:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=C)[C:13]([OH:15])=[O:14].CSC>ClCCl>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[O:1])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(C(=O)O)=C
Step Two
Name
Quantity
1.66 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained under the conditions
CUSTOM
Type
CUSTOM
Details
to rise to the region of 20° C
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05936097

Procedure details

A stream of ozone is sparged at -75° C. for 3 hours 30 minutes into a solution of 1 g (5.62 mmol) of 2-(2-methoxyphenyl)acrylic acid, obtained under the conditions described in Example 38, in dichloromethane. 1.66 cm3 (22.5 mmol) of dimethyl sulphide are added and stirring is continued, the temperature being allowed to rise to the region of 20° C. After concentrating the reaction mixture to dryness, 0.7 g (69%) of (2-methoxyphenyl)oxoacetic acid is obtained in the form of crystals, the characteristics of which are as follows: mass spectrum (E.I.) M/Z=180 (M+)
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[CH3:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=C)[C:13]([OH:15])=[O:14].CSC>ClCCl>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[O:1])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(C(=O)O)=C
Step Two
Name
Quantity
1.66 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained under the conditions
CUSTOM
Type
CUSTOM
Details
to rise to the region of 20° C
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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